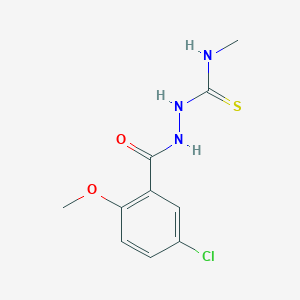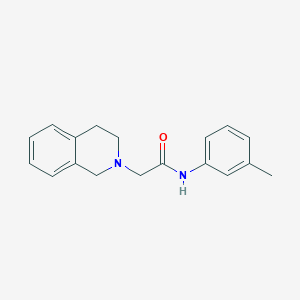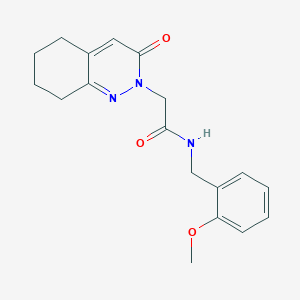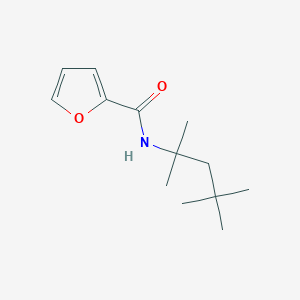
methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate, also known as MAIPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAIPC is a heterocyclic compound that contains both an imidazole and a carboxylate functional group, making it a versatile molecule that can interact with a variety of biological targets. In
Applications De Recherche Scientifique
Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of new drugs that target specific biological pathways. This compound has been shown to have activity against a variety of targets, including protein kinases, ion channels, and enzymes. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate is complex and depends on the specific target that it is interacting with. However, it is generally thought that this compound interacts with biological targets through the formation of hydrogen bonds and other non-covalent interactions. This compound has been shown to inhibit the activity of a variety of enzymes and proteins, including protein kinases and ion channels. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of a variety of enzymes and proteins, including protein kinases, ion channels, and enzymes involved in DNA replication and repair. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its biological activity. In vivo studies have shown that this compound can have a variety of effects on biological systems, including anti-inflammatory and anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, this compound has a variety of potential applications in a variety of scientific research fields, making it a versatile molecule that can be used in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate. One potential direction is the development of new drugs that target specific biological pathways using this compound as a lead compound. Additionally, this compound may have potential applications in the development of new imaging probes for biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research fields.
Méthodes De Synthèse
Methyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can be synthesized through a multistep process that involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-amino-1-phenyl-1H-imidazole-5-carboxylate. The resulting compound can then be methylated using a variety of methods, such as the reaction with methyl iodide in the presence of a base. The final product, this compound, can be obtained in high yield and purity using this method.
Propriétés
IUPAC Name |
methyl 5-amino-3-phenylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-10(12)13-7-14(9)8-5-3-2-4-6-8/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUITYUCZFURTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)


![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
